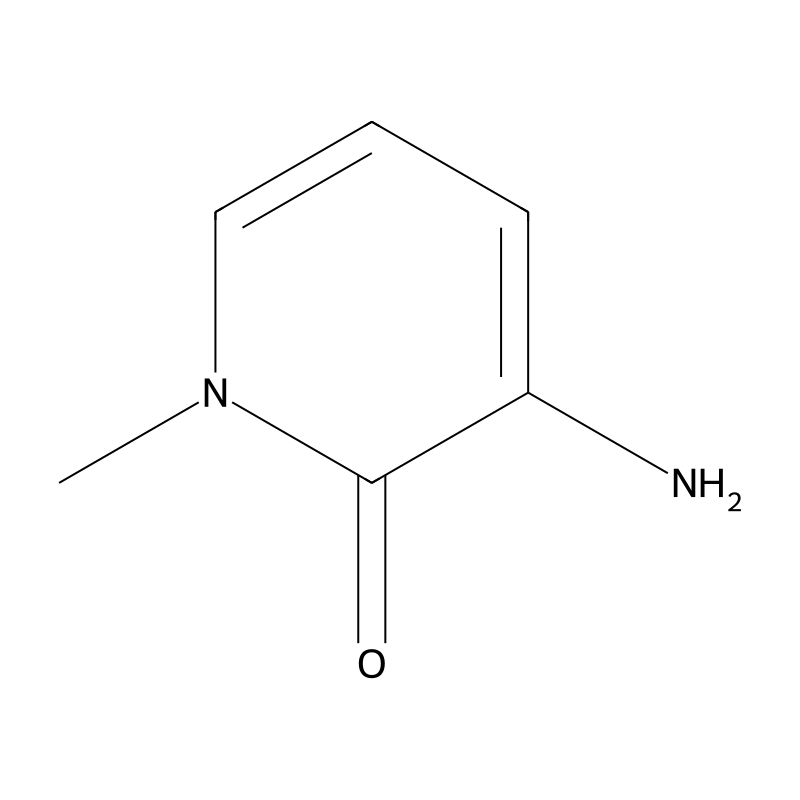3-Amino-1-methylpyridin-2(1H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Amino-1-methylpyridin-2(1H)-one is an organic compound characterized by a pyridine ring with an amino group and a methyl group attached. Its molecular formula is C6H8N2O, and it features a nitrogen atom in the pyridine ring, which contributes to its reactivity and biological properties. This compound is often utilized in various
Synthesis and Characterization:
3-Amino-1-methylpyridin-2(1H)-one, also known as N-methyl-3-hydroxypyridin-2-one, is a heterocyclic compound containing a pyridine ring with an amino group at the 3rd position and a methyl group at the 1st position. Its synthesis has been reported in various research articles, often involving multi-step reactions like the Chichibabin reaction or Hantzsch condensation. [, ] Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [, ]
Potential Applications:
While the specific research applications of 3-Amino-1-methylpyridin-2(1H)-one are still being explored, its potential lies in its chemical properties and structural features:
- Medicinal Chemistry: The presence of the heterocyclic ring and functional groups like amine and ketone suggests potential for exploring its biological activity. Some studies have investigated its anti-microbial and anti-inflammatory properties, but further research is needed to establish its efficacy and safety. [, ]
- Material Science: The aromatic nature and functional groups in the molecule could be relevant for research in areas like dye development, sensor design, or as a building block for more complex molecules with desired properties.
Current Research and Future Directions:
Currently, research on 3-Amino-1-methylpyridin-2(1H)-one is limited, and more investigation is required to fully understand its potential applications. Further studies could focus on:
- Understanding its biological activity: In-vitro and in-vivo studies are needed to assess its potential as a drug candidate or for other biological uses.
- Exploring its reactivity: Research on its chemical reactions and potential for modification could lead to the development of new materials or functional molecules.
- Computational modeling: Utilizing computational tools to predict its properties and interactions with other molecules could guide further experimental research.
- Palladium-Catalyzed Reactions: 3-Amino-1-methylpyridin-2(1H)-one can serve as a directing group in palladium-catalyzed arylation reactions, enabling the selective functionalization of sp² and sp³ carbon centers .
- Arylation: It has been shown to mediate arylation reactions effectively, allowing for the activation of C-H bonds in carboxylic acids and other substrates .
- Acylation: The compound can undergo acylation to form various derivatives, which are important for synthesizing more complex molecules .
Research indicates that 3-Amino-1-methylpyridin-2(1H)-one exhibits notable biological activities:
- Antioxidant Properties: Some studies have reported that derivatives of this compound possess significant antiradical activity, making them potential candidates for therapeutic applications against oxidative stress .
- Enzyme Inhibition: Related compounds have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating conditions like ischemic stroke .
Several methods exist for synthesizing 3-Amino-1-methylpyridin-2(1H)-one:
- Direct Amination: One common method involves the direct amination of 1-methylpyridin-2-one using ammonia or primary amines under controlled conditions.
- Palladium-Catalyzed Coupling: Another approach utilizes palladium-catalyzed coupling reactions, where the compound acts as a directing group to facilitate the formation of C-C bonds .
- Cyclization Reactions: Intramolecular cyclization reactions of suitable precursors can also yield this compound effectively.
3-Amino-1-methylpyridin-2(1H)-one has diverse applications:
- Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in targeting various biological pathways.
- Catalysis: The compound's ability to coordinate with metals makes it valuable in catalysis, especially in organic synthesis.
- Material Science: It may also find applications in developing new materials due to its unique structural properties.
Interaction studies reveal that 3-Amino-1-methylpyridin-2(1H)-one can interact with various biological targets:
- Metal Complexes: The compound forms stable complexes with transition metals, enhancing catalytic activity in organic transformations .
- Biological Targets: Investigations into its binding affinity with specific enzymes suggest potential therapeutic roles, although more research is needed to fully understand these interactions.
Several compounds share structural similarities with 3-Amino-1-methylpyridin-2(1H)-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Aminopyridin-2(1H)-one | Similar amino group on pyridine | Exhibits different reactivity patterns |
| 4-Aminopyridin-2(1H)-one | Amino group at position four | Different biological activity profile |
| 2-Aminopyridin-3(1H)-one | Amino group at position two | Unique synthetic pathways and applications |
| 6-Aminopyridin-2(1H)-one | Amino group at position six | Potentially different catalytic properties |
The uniqueness of 3-Amino-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and its effectiveness as a bidentate ligand, which distinguishes it from other similar compounds. Its ability to participate in palladium-catalyzed reactions further enhances its utility in synthetic chemistry.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








